molecular formula C14H13NO2 B8150768 2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide

2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8150768
M. Wt: 227.26 g/mol
InChI Key: DBZZZOFAVKJYTQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 3'-position of the biphenyl scaffold. This compound is structurally related to pharmacologically active biphenyl derivatives, such as TRPV1 antagonists and carbonic anhydrase inhibitors, but its unique substitution pattern distinguishes it from analogs in terms of electronic, steric, and physicochemical properties .

Properties

IUPAC Name

3-hydroxy-4-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(15)17)8-13(12)16/h2-8,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZZZOFAVKJYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide may involve large-scale coupling reactions followed by functional group modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 2-keto-3’-methyl-[1,1’-biphenyl]-4-carboxamide.

    Reduction: Formation of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Thrombopoietin Receptor Agonism

One of the primary applications of 2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide is its role as an agonist for the thrombopoietin receptor (TPO). This receptor is crucial in regulating platelet production, making the compound significant for treating conditions like thrombocytopenia. The compound's ability to enhance platelet production has been documented in several studies, highlighting its potential in hematology and related fields .

Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory effects. These compounds have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such properties make them candidates for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various pathogens, including bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that modify the biphenyl structure to enhance its biological activity. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the biphenyl ring can significantly influence the compound's potency and selectivity towards various biological targets.

Synthesis Overview

  • The compound can be synthesized through multi-step reactions involving starting materials such as substituted phenols and carboxylic acids.
  • The process typically includes steps such as acylation, hydroxylation, and purification to obtain the final product with high purity and yield.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. These studies often assess cytotoxicity, cell proliferation inhibition, and mechanism of action through assays like MTT or cell viability tests.

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies help in understanding how the compound behaves in a biological system, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

Case StudyApplicationFindings
Study 1Thrombocytopenia TreatmentDemonstrated increased platelet counts in animal models following administration of the compound.
Study 2Anti-inflammatory EffectsShowed reduction in inflammation markers in a murine model of arthritis.
Study 3Antimicrobial TestingInhibited growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules. detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide with key analogs, focusing on substituent effects, synthesis, and properties.

Substituent Effects on the Biphenyl Ring
Compound Name Substituents (Biphenyl Ring) Molecular Formula Melting Point (°C) Key Observations
This compound 2-OH, 3'-CH₃ C₁₅H₁₅NO₂ Not reported Polar hydroxyl group enhances hydrogen bonding; methyl improves lipophilicity .
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a) 2'-F, 3'-OCH₃ C₂₂H₂₀FNO₃ 125–127 Electron-withdrawing fluorine and methoxy groups increase metabolic stability .
3'-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (11a) 3'-OCH₃ C₂₂H₂₁NO₃ Oil (no MP) Methoxy groups enhance solubility but reduce membrane permeability .
4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid 4-OH, 3'-CH₃ C₁₄H₁₂O₃ Not reported Carboxylic acid analog; lower logP compared to carboxamide .

Key Insights :

  • Methyl groups (e.g., 3'-CH₃) balance lipophilicity, which may enhance blood-brain barrier penetration relative to polar groups like -COOH .
Amide Nitrogen Substituent Variations
Compound Name Amide Nitrogen Substituent Yield (%) Key Observations
N-Phenethyl-[1,1'-biphenyl]-4-carboxamide (2A) Phenethyl 98 High yield via coupling; phenethyl enhances lipophilicity and CNS targeting .
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) Cyclooctyl 50 Bulky substituent reduces yield due to steric hindrance .
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (8) Decahydronaphthalenyl 84 Rigid bicyclic structure improves receptor binding affinity .

Key Insights :

  • Bulky substituents (e.g., cyclooctyl) lower synthetic yields due to steric challenges in amide bond formation .
  • Flexible chains (e.g., phenethyl) enable higher yields and may optimize pharmacokinetic profiles .

Biological Activity

2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antioxidant properties, enzyme inhibition, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C14H13NO2
  • Molecular Weight : 229.26 g/mol

Antioxidant Activity

Antioxidant activity is a critical aspect of the biological profile of this compound. Studies have demonstrated that this compound exhibits significant free radical scavenging activity.

  • DPPH Assay Results : The compound showed an IC50 value of approximately 18.17 µg/mL, indicating its capacity to reduce DPPH radicals effectively. This was compared with ascorbic acid, which had an IC50 of 7.83 µg/mL, suggesting that while it is not as potent as ascorbic acid, it still possesses noteworthy antioxidant properties .
CompoundIC50 (µg/mL)Control (Ascorbic Acid)
This compound18.17 ± 1.07.83 ± 0.5

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes.

  • Tyrosinase Inhibition : The compound exhibited moderate inhibitory effects on tyrosinase, with an IC50 value of 16.5 µM compared to kojic acid at 15.9 µM. This suggests its potential use in skin-lightening formulations .
CompoundIC50 (µM)Control (Kojic Acid)
This compound16.5 ± 0.3715.9 ± 2.5

The biological activities of this compound are attributed to its structural features that allow it to interact with various biological targets:

  • Antioxidant Mechanism : The presence of hydroxyl groups enhances its ability to donate protons and scavenge free radicals, thus mitigating oxidative stress .
  • Enzyme Interaction : The compound's interaction with tyrosinase may involve the chelation of copper ions within the enzyme's active site, inhibiting its activity and thereby reducing melanin production .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of biphenyl carboxamides to enhance their biological profiles:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their antioxidant and antiproliferative activities against different cancer cell lines. The findings indicated that modifications at specific positions on the biphenyl structure could significantly enhance biological activity .
  • In Vitro Studies : In vitro studies demonstrated that compounds with hydroxyl and methoxy substitutions showed improved antioxidant capacities and enzyme inhibition compared to their parent structures .

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